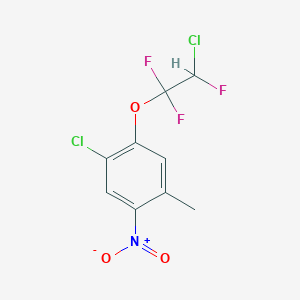
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene, also known as CNTCTT, is an organic compound with a wide range of applications in organic chemistry. It is used in the synthesis of various compounds, and its mechanism of action has been studied in the context of scientific research.
Aplicaciones Científicas De Investigación
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene has been used in various scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of various heterocycles, including pyridines, pyrimidines, and quinolines. In addition, 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene has been used in the synthesis of various polymers, such as polyurethanes, polyamides, and polyesters.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is based on the formation of a nitro-chloro-trifluoroethoxy moiety. The reaction proceeds by the addition of the nitro group of the 2-nitro-5-chlorotoluene to the 2-chloro-1,1,2-trifluoroethanol, followed by the elimination of the nitro group to form the nitro-chloro-trifluoroethoxy moiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene have not been extensively studied. However, it has been suggested that 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene may have some anti-inflammatory and anti-bacterial properties. In addition, 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene has been shown to inhibit the growth of certain cancer cell lines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is its low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. However, 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is a highly reactive compound and should be handled with care. In addition, 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene should not be used in experiments involving living organisms, as it may have toxic effects.
Direcciones Futuras
The potential future directions for 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene include further studies on its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on its use in the synthesis of various heterocycles, polymers, and pharmaceuticals. Furthermore, 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene could be studied for its potential applications in the development of new drugs and agrochemicals.
Métodos De Síntesis
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is synthesized by a reaction between 2-nitro-5-chlorotoluene and 2-chloro-1,1,2-trifluoroethanol in the presence of a base. The reaction is usually conducted in an inert atmosphere, such as nitrogen, and the temperature is maintained at 0°C. The reaction is usually completed within 1 hour and the product is isolated by column chromatography.
Propiedades
IUPAC Name |
1-chloro-2-(2-chloro-1,1,2-trifluoroethoxy)-4-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO3/c1-4-2-7(18-9(13,14)8(11)12)5(10)3-6(4)15(16)17/h2-3,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYAVWTVNKDUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

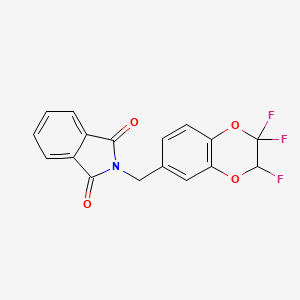
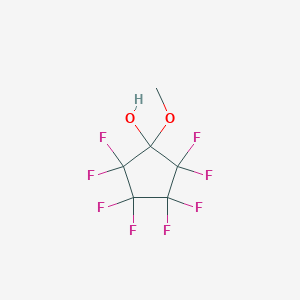

![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)



![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)
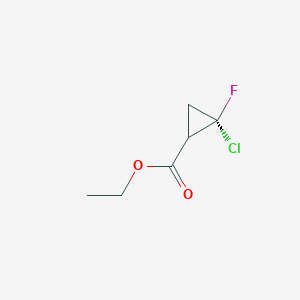
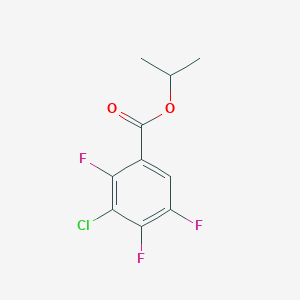
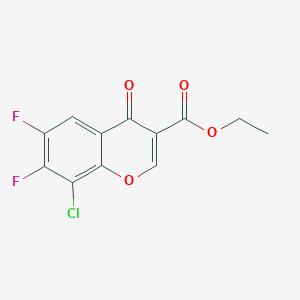

![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)
